

An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-chloropyridin-3-OL**

Cat. No.: **B1340272**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-2-chloropyridin-3-ol**, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.

Core Compound Data

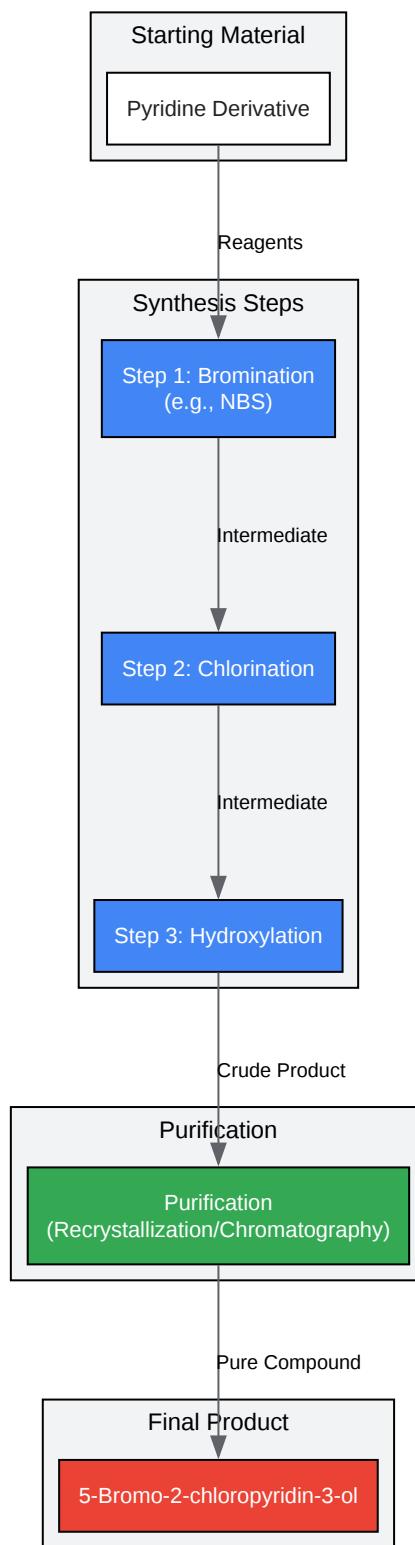
The fundamental molecular and physical properties of **5-Bromo-2-chloropyridin-3-ol** are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.

Property	Value	Source
Molecular Formula	C5H3BrCINO	[1] [2] [3]
Molecular Weight	208.44 g/mol	[1] [2]
CAS Number	286946-77-8	[1] [2]
IUPAC Name	5-bromo-2-chloropyridin-3-ol	[1] [2]
Physical State	Solid	[1]
Melting Point	182-183°C	[1]
Boiling Point (Predicted)	338.1±37.0°C	[1]
Density (Predicted)	1.908±0.06 g/cm³	[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-Bromo-2-chloropyridin-3-ol** are proprietary and typically found within patent literature, a general synthetic approach can be outlined based on common organic chemistry principles for the functionalization of pyridine rings. A plausible synthetic route is visualized in the workflow diagram below. The synthesis generally involves the controlled halogenation and hydroxylation of a pyridine precursor.

General Synthesis Workflow:


- Starting Material: A suitable pyridine derivative is chosen as the starting material.
- Bromination: The pyridine ring is first brominated at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
- Chlorination: Following bromination, a chlorine atom is introduced at the 2-position. This can be accomplished through various chlorinating agents, with the choice depending on the specific reactivity of the substrate.

- Hydroxylation: The final step is the introduction of a hydroxyl group at the 3-position. This may be achieved through a nucleophilic substitution reaction or other methods of aromatic hydroxylation.
- Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure **5-Bromo-2-chloropyridin-3-ol**.

Visualized Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of **5-Bromo-2-chloropyridin-3-ol**.

Conceptual Synthesis Workflow for 5-Bromo-2-chloropyridin-3-ol

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for **5-Bromo-2-chloropyridin-3-ol**.

This guide provides foundational information for professionals working with **5-Bromo-2-chloropyridin-3-ol**. For detailed synthetic procedures, it is recommended to consult specialized chemical synthesis literature and patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloropyridin-3-OL (286946-77-8) for sale [vulcanchem.com]
- 2. 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340272#5-bromo-2-chloropyridin-3-ol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com